molecular formula C16H22ClN3O2 B1229059 Benzamide, 4-amino-N-1-azabicyclo(3.3.1)non-4-yl-5-chloro-2-methoxy- CAS No. 88721-77-1

Benzamide, 4-amino-N-1-azabicyclo(3.3.1)non-4-yl-5-chloro-2-methoxy-

Numéro de catalogue B1229059
Numéro CAS: 88721-77-1
Poids moléculaire: 323.82 g/mol
Clé InChI: YFUAYKVMQVBSNG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Renzapride is currently in Phase III clinical development in the United States for the treatment of constipation-predominant irritable bowel syndrome (IBS-C). It has been suggested that renzapride is effective in the treatment of irritable bowel syndrome with alternating stool pattern. It is being developed by Alizyme of the UK.

Applications De Recherche Scientifique

Agonist Activity at Non-Classical 5-HT Receptors

Benzamide derivatives, including the specified compound, have been identified as potent agonists at non-classical 5-HT receptors, particularly those positively coupled with adenylate cyclase in colliculi neurons. This action suggests a similarity between these non-classical 5-HT receptors and the ones involved in gastric and ileum motility, which are specifically stimulated by substituted benzamide derivatives (Dumuis, Sebben, & Bockaert, 1989).

Synthesis and Neuroleptic Activity

Research indicates that certain benzamide derivatives exhibit significant neuroleptic activity. This includes studies on the synthesis and evaluation of these compounds, particularly those with potential antipsychotic properties. The structure-activity relationships of these compounds have been a key focus, revealing insights into their therapeutic potential (Iwanami et al., 1981).

Pharmacological Activity and Receptor Binding

Various benzamide derivatives have been synthesized and evaluated for their pharmacological properties, specifically their binding affinity to serotonin-3 (5-HT3) receptors. These studies contribute significantly to the development of potent serotonin receptor ligands, with implications for therapeutic applications (Kuroita, Sakamori, & Kawakita, 1996).

Gastroprokinetic Agents

A range of benzamide derivatives, including the specified compound, have been synthesized and evaluated for their potential as gastroprokinetic agents. These compounds show a high affinity for the 5-HT4 receptor, making them promising candidates for treating gastrointestinal motility disorders (Itoh et al., 1999).

Crystalline Forms and Their Characterization

Research into the crystalline forms of benzamide derivatives has provided valuable insights into their structural and physicochemical properties. This includes studies on the preparation, characterization, and stability of these crystalline forms, contributing to a better understanding of their potential applications (Yanagi et al., 2000).

Design and Synthesis for Antagonistic Activity

The design and synthesis of benzamide derivatives have been explored for their potential as antagonists at serotonin-3 (5-HT3) receptors. This research is pivotal in the development of new therapeutic agents targeting these receptors, with potential implications for a variety of medical conditions (Kuroita, Sakamori, & Kawakita, 2010).

Propriétés

Numéro CAS

88721-77-1

Formule moléculaire

C16H22ClN3O2

Poids moléculaire

323.82 g/mol

Nom IUPAC

4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-3-chloro-2-methoxybenzamide

InChI

InChI=1S/C16H22ClN3O2/c1-22-15-11(4-5-12(18)14(15)17)16(21)19-13-6-8-20-7-2-3-10(13)9-20/h4-5,10,13H,2-3,6-9,18H2,1H3,(H,19,21)

Clé InChI

YFUAYKVMQVBSNG-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1Cl)N)C(=O)NC2CCN3CCCC2C3

SMILES canonique

COC1=C(C=CC(=C1Cl)N)C(=O)NC2CCN3CCCC2C3

Autres numéros CAS

112727-80-7

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzamide, 4-amino-N-1-azabicyclo(3.3.1)non-4-yl-5-chloro-2-methoxy-
Reactant of Route 2
Reactant of Route 2
Benzamide, 4-amino-N-1-azabicyclo(3.3.1)non-4-yl-5-chloro-2-methoxy-
Reactant of Route 3
Benzamide, 4-amino-N-1-azabicyclo(3.3.1)non-4-yl-5-chloro-2-methoxy-
Reactant of Route 4
Benzamide, 4-amino-N-1-azabicyclo(3.3.1)non-4-yl-5-chloro-2-methoxy-
Reactant of Route 5
Reactant of Route 5
Benzamide, 4-amino-N-1-azabicyclo(3.3.1)non-4-yl-5-chloro-2-methoxy-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Benzamide, 4-amino-N-1-azabicyclo(3.3.1)non-4-yl-5-chloro-2-methoxy-

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.